molecular formula C8H6BrN B13603930 5-Bromo-2-(prop-2-YN-1-YL)pyridine

5-Bromo-2-(prop-2-YN-1-YL)pyridine

Cat. No.: B13603930
M. Wt: 196.04 g/mol
InChI Key: HGYKLNBLOGCPIC-UHFFFAOYSA-N
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Description

5-Bromo-2-(prop-2-YN-1-YL)pyridine is a useful research compound. Its molecular formula is C8H6BrN and its molecular weight is 196.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrN

Molecular Weight

196.04 g/mol

IUPAC Name

5-bromo-2-prop-2-ynylpyridine

InChI

InChI=1S/C8H6BrN/c1-2-3-8-5-4-7(9)6-10-8/h1,4-6H,3H2

InChI Key

HGYKLNBLOGCPIC-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=C(C=C1)Br

Origin of Product

United States

Chemical Reactivity and Derivatization of 5 Bromo 2 Prop 2 Yn 1 Yl Pyridine

Reactions of the Pyridine (B92270) Ring

The pyridine ring of 5-Bromo-2-(prop-2-yn-1-yl)pyridine is an electron-deficient aromatic system, a characteristic that fundamentally governs its reactivity. The nitrogen atom's electron-withdrawing nature, combined with the presence of a deactivating bromo substituent, significantly influences the outcomes of aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the ring's inherent electron deficiency. wikipedia.org The nitrogen atom deactivates the ring towards attack by electrophiles, a deactivation that is further intensified in acidic conditions where the nitrogen becomes protonated, forming a pyridinium (B92312) cation. rsc.org This positive charge strongly repels incoming electrophiles.

The substituents on the ring, a bromo group at position 5 and a propargyl group at position 2, also influence the regioselectivity and rate of any potential EAS reaction. Halogens are deactivating groups, while alkyl groups are typically weakly activating. youtube.com In the case of this compound, the combined deactivating effects of the pyridine nitrogen and the bromine atom make electrophilic substitution highly unfavorable. Studies on the nitration of pyridine and its derivatives have shown that these reactions require harsh conditions and often result in low yields, with substitution occurring primarily at the 3- and 5-positions. rsc.org For this specific compound, any forced electrophilic attack would likely be directed to the C-3 position, which is meta to the deactivating bromo group and influenced by the 2-propargyl group.

Reaction TypeReagents & ConditionsExpected Outcome
NitrationHNO₃/H₂SO₄Very low reactivity; potential for 3-nitro product
BrominationBr₂/FeBr₃Very low reactivity; potential for 3,5-dibromo product
Friedel-CraftsRCOCl/AlCl₃Generally unreactive

Nucleophilic Aromatic Substitution at Halogenated Positions

Nucleophilic aromatic substitution (SNAr) is a more viable reaction pathway for functionalizing the pyridine ring, particularly at positions activated by the ring nitrogen. The C-2, C-4, and C-6 positions of pyridine are electron-deficient and thus susceptible to attack by nucleophiles. stackexchange.com In this compound, the bromine atom is at the C-5 position. Nucleophilic substitution at the C-3 and C-5 positions of pyridine is significantly more difficult than at the C-2, C-4, or C-6 positions because the negative charge of the Meisenheimer intermediate cannot be delocalized onto the electronegative nitrogen atom. stackexchange.comacs.org

Therefore, direct displacement of the C-5 bromine by a nucleophile via a traditional SNAr mechanism is not a favored process. However, the bromine atom can be replaced through other mechanisms, such as those catalyzed by transition metals (e.g., Buchwald-Hartwig or Ullmann coupling), which are common for aryl bromides. These reactions allow for the formation of C-N, C-O, and C-C bonds at the C-5 position. While not strictly SNAr, they are the primary methods for functionalizing this halogenated position. In studies of other halopyridines, the reactivity for SNAr reactions often follows the order F > Cl > Br > I, though this can vary depending on the nucleophile and reaction conditions. nih.govsci-hub.se

Reaction TypeNucleophileCatalyst/ConditionsProduct Type
AminationR₂NHPd or Cu catalyst, base5-Amino-2-(prop-2-yn-1-yl)pyridine
EtherificationROHCu catalyst, base5-Alkoxy-2-(prop-2-yn-1-yl)pyridine
CyanationKCNPd catalyst5-Cyano-2-(prop-2-yn-1-yl)pyridine

N-Functionalization and Quaternization

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center, readily participating in reactions with electrophiles. This allows for N-functionalization, including N-oxidation and N-alkylation (quaternization).

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA). The resulting pyridine-N-oxide exhibits altered electronic properties, which can, in turn, influence the reactivity of the pyridine ring in subsequent reactions. rsc.org

N-Quaternization: The nitrogen atom can be alkylated by reacting it with alkyl halides, such as methyl iodide, to form a quaternary pyridinium salt. rsc.org This process introduces a permanent positive charge on the nitrogen atom, which significantly alters the molecule's physical and chemical properties. For instance, quaternization of pyridine-based polymers has been shown to enhance π-electron delocalization along the polymer backbone. rsc.org This quaternization makes the pyridine ring even more electron-deficient and highly susceptible to nucleophilic attack.

Reaction TypeReagentProduct
N-Oxidationm-CPBA or H₂O₂This compound-N-oxide
N-QuaternizationCH₃I5-Bromo-1-methyl-2-(prop-2-yn-1-yl)pyridinium iodide

Transformations of the Alkyne Moiety

The terminal alkyne group (propargyl group) at the C-2 position is a versatile functional handle for a variety of addition and coupling reactions.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal alkyne is an excellent substrate for cycloaddition reactions, most notably the copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), a cornerstone of "click chemistry." These reactions provide a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles. youtube.com The reaction of this compound with an organic azide (B81097) (R-N₃) in the presence of a suitable catalyst yields a 1,4- or 1,5-disubstituted triazole, respectively. This reaction is widely used to link the pyridine scaffold to other molecules.

Other cycloaddition reactions involving the alkyne moiety are also possible. For example, [2+2+2] cycloadditions can be used to construct new six-membered rings, and [3+2] dipolar cycloadditions with nitrile oxides or azomethine ylides can form five-membered heterocycles like isoxazoles and pyrrolines. youtube.comnih.gov Gold-catalyzed cycloadditions of propargyl substrates are also a known transformation pathway. ntnu.edu

Reaction TypeReagentCatalystProduct
CuAAC (Click Chemistry)Organic Azide (R-N₃)Cu(I) source1-(5-Bromo-pyridin-2-ylmethyl)-4-substituted-1H- stackexchange.comnih.govresearchgate.nettriazole
RuAACOrganic Azide (R-N₃)Ru catalyst1-(5-Bromo-pyridin-2-ylmethyl)-5-substituted-1H- stackexchange.comnih.govresearchgate.nettriazole
[3+2] CycloadditionNitrile Oxide (R-CNO)Heat or catalyst3-Substituted-5-((5-bromopyridin-2-yl)methyl)isoxazole

Hydration and Hydroamination Reactions

Hydration: The terminal alkyne can undergo hydration, which is the addition of water across the triple bond. This reaction is typically catalyzed by mercury(II) salts in aqueous acid (Markovnikov addition) to yield a methyl ketone after tautomerization of the initial enol intermediate. Alternatively, hydroboration-oxidation provides the anti-Markovnikov addition product, an aldehyde, after tautomerization.

Hydroamination: This reaction involves the addition of an N-H bond of an amine across the alkyne's carbon-carbon triple bond. Both intermolecular and intramolecular versions are known and are often catalyzed by transition metals (e.g., gold, titanium, or ruthenium) or strong bases. For a terminal alkyne like that in this compound, hydroamination with a primary or secondary amine can lead to the formation of enamines or imines, which are valuable synthetic intermediates. nih.gov For example, the addition-hydroamination of propargyl cyanamides is a known route to access substituted 2-aminoimidazoles. nih.govresearchgate.net

Reaction TypeReagents & ConditionsIntermediateFinal Product
Markovnikov HydrationH₂O, H₂SO₄, HgSO₄Enol1-(5-Bromopyridin-2-yl)propan-2-one
Anti-Markovnikov Hydration1. Sia₂BH or 9-BBN 2. H₂O₂, NaOHEnol3-(5-Bromopyridin-2-yl)propanal
HydroaminationR₂NH, catalystEnamineN,N-Disubstituted-3-(5-bromopyridin-2-yl)prop-1-en-2-amine

Carbometalation and Cyclization Reactions

The propargyl group's alkyne function is a key site for reactivity, particularly for carbometalation and subsequent cyclization reactions. Carbometalation involves the addition of an organometallic reagent across the carbon-carbon triple bond, generating a new organometallic species that can be trapped or undergo further reactions. acsgcipr.org

Carbometalation: While specific studies on this compound are not extensively detailed in the literature, the reactivity of similar 2-alkynylpyridines allows for predictions. Reactions like carboalumination, often catalyzed by zirconocene (B1252598) dichloride, and carbolithiation are prominent examples of carbometalation. acsgcipr.org These reactions create a new carbon-carbon bond and a carbon-metal bond, which can then be functionalized further.

Cyclization Reactions: The alkyne moiety readily participates in intramolecular cyclization reactions, often catalyzed by transition metals like silver or palladium. For instance, silver-catalyzed reactions of related 2-alkynylpyridines in the presence of ammonia (B1221849) can lead to domino reactions involving both imino- and carbo-cyclisation pathways to form fused heterocyclic systems. nih.gov Metal-free, water-assisted intramolecular cyclization of 2-alkynylarylketones has also been shown to produce indenones, indicating the propensity of the alkyne group to participate in ring-forming reactions. libretexts.org

Table 1: Examples of Cyclization Reactions on Related Alkynyl Pyridines

Reactant Type Catalyst/Reagent Product Type Reference
2-Alkynyl-3-acetylpyridine Silver Nitrate / Ammonia Imino- and Carbo-cyclization Products nih.gov
2-Alkynylarylketone Water (metal-free) Indenone libretexts.org
2-Alkynylpyrazine TBD Pyrido[2,3-b]pyrazine organic-chemistry.org

Heteroatom Additions

The carbon-carbon triple bond of the propargyl group is susceptible to the addition of heteroatom nucleophiles, a process often referred to as a Michael addition or conjugate addition, particularly if the alkyne is "activated" by an adjacent electron-withdrawing group. acs.org This type of reaction is a powerful tool for forming carbon-heteroatom bonds.

Common heteroatom nucleophiles that can add across an alkyne include thiols (thiol-yne), amines (amino-yne), and alcohols (hydroxyl-yne). acs.org These reactions are highly efficient and can proceed under mild conditions, making them valuable in various synthetic applications. For the propargyl group in this compound, such additions would typically require activation, for example, by a neighboring carbonyl group, to facilitate the nucleophilic attack. acs.org

Reactivity of the Bromo Substituent

The bromine atom at the C-5 position of the pyridine ring is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities through the formation of new carbon-carbon and carbon-heteroatom bonds.

Carbon-Carbon Bond Forming Reactions (beyond cross-coupling)

While palladium-catalyzed cross-coupling reactions like Suzuki and Sonogashira are common, other methods can achieve carbon-carbon bond formation at the C-5 position.

Radical-Mediated C-C Bond Formation: Radical chain reactions, often initiated with reagents like tributyltin hydride (Bu₃SnH) and AIBN, can be used. The process typically involves the generation of an aryl radical at the C-5 position following the cleavage of the C-Br bond. This radical can then participate in intramolecular reactions, for example, by adding to a tethered alkene or alkyne to form a new ring system. wikipedia.org

Reactions via Organolithium Intermediates: The bromine atom can be exchanged with lithium using strong bases like n-butyllithium to form a lithiated pyridine species. This potent nucleophile can then react with various carbon electrophiles. A related phenomenon is the "Halogen Dance" reaction, where a lithiated species can isomerize to a more stable position before reacting. scirp.org

Carbon-Heteroatom Bond Forming Reactions (e.g., C-N, C-O, C-S)

The C-Br bond is a prime site for forming bonds with nitrogen, oxygen, and sulfur nucleophiles through several established methodologies.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is electron-deficient, which can facilitate SNAr reactions, especially when activated by electron-withdrawing groups. acs.org The reaction of heteroaryl halides, including bromopyridines, with thiols to form aryl thioethers can proceed smoothly, often in the presence of a base like potassium carbonate. acsgcipr.orgnih.gov Similarly, reactions with alkoxides or phenoxides can yield ethers. The reactivity for SNAr on the pyridine ring is generally higher at the 2- and 4-positions, but substitution at the 5-position can be achieved. acs.org

Ullmann Condensation: This classical copper-catalyzed reaction is a powerful method for forming C-N, C-O, and C-S bonds with aryl halides. nih.govorganic-chemistry.org The reaction typically requires high temperatures and a copper catalyst, which can be in the form of copper metal or a copper salt. organic-chemistry.org The Ullmann-type reaction involves the coupling of the bromopyridine with an amine (Goldberg reaction), an alcohol/phenol (B47542), or a thiol to yield the corresponding substituted pyridine. nih.govorganic-chemistry.orgrsc.orgfishersci.com

Buchwald-Hartwig Amination: A more modern alternative to the Ullmann condensation is the palladium-catalyzed Buchwald-Hartwig amination. fishersci.comresearchgate.net This cross-coupling reaction allows for the formation of C-N bonds between aryl halides and a wide variety of amines under generally milder conditions than the Ullmann reaction. researchgate.net The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the reaction's success and scope. fishersci.comnih.gov

Table 2: Key Methods for C-Heteroatom Bond Formation at the 5-Bromo Position

Reaction Name Metal Catalyst Nucleophile Type Bond Formed General Conditions Reference
Nucleophilic Aromatic Substitution (SNAr) Often metal-free R-NH₂, R-OH, R-SH C-N, C-O, C-S Base (e.g., K₂CO₃), polar solvent acsgcipr.orgnih.gov
Ullmann Condensation / Goldberg Reaction Copper (Cu) R-NH₂, R-OH, R-SH C-N, C-O, C-S High temperature, base nih.govorganic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination Palladium (Pd) R-NH₂ C-N Phosphine ligand, base fishersci.comresearchgate.net

Cascade and Multicomponent Reactions

The dual functionality of this compound makes it an ideal substrate for cascade (or domino) and multicomponent reactions. These reactions involve a sequence of two or more bond-forming transformations that occur under the same reaction conditions without isolating intermediates. This approach offers significant advantages in terms of efficiency, atom economy, and the rapid construction of molecular complexity from simple starting materials. bldpharm.com

Intramolecular Cyclization to Fused Heterocycles

A powerful application of cascade reactions involving this compound is the synthesis of fused heterocyclic systems. In these strategies, both the bromo substituent and the propargyl group participate in a single, continuous sequence of reactions to build new rings onto the pyridine core.

For example, a common strategy involves an initial palladium-catalyzed reaction, such as a Sonogashira coupling at the bromo position, followed by an intramolecular cyclization involving the propargyl group. Alternatively, a reaction might be initiated at the alkyne, followed by a ring-closing step that involves the C-Br bond. Palladium-catalyzed intramolecular C–H activation is another advanced strategy that has been used to create fused ring systems from appropriately substituted imidazo[1,2-a]pyridines. Such cascade processes are highly valuable for generating diverse libraries of complex molecules, like pyrrolo-pyridines, for applications in medicinal chemistry and materials science.

Tandem Reaction Sequences

Tandem reactions involving this compound typically commence with a palladium-catalyzed cross-coupling reaction at the C5-position, followed by an intramolecular cyclization involving the propargyl group. This strategy allows for the rapid assembly of various fused pyridines, such as furopyridines.

One of the most well-established tandem sequences is the Sonogashira coupling followed by intramolecular cyclization. smolecule.comsemanticscholar.orgnih.gov In this process, the bromine atom of this compound is first coupled with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. The resulting intermediate, which possesses two alkyne functionalities, can then undergo an intramolecular cyclization to form a new fused ring. The regioselectivity of the cyclization is often controlled by the nature of the substituents and the reaction conditions.

A plausible and synthetically valuable tandem reaction sequence for this compound is a Sonogashira coupling followed by an intramolecular 5-exo-dig cyclization. This type of reaction has been successfully applied to similar substrates to synthesize benzo[b]furans and other fused heterocycles. semanticscholar.orgnih.gov In this proposed sequence, this compound would first react with a terminal alkyne, for instance, phenylacetylene, under standard Sonogashira conditions. The resulting di-alkyne intermediate would then undergo a base-promoted intramolecular cyclization, leading to the formation of a furopyridine derivative.

The following table outlines a representative, albeit hypothetical, tandem reaction based on established chemical principles for analogous compounds.

Reactant AReactant BCatalyst/ReagentsIntermediate ProductFinal ProductReaction Type
This compoundPhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃N2-(Prop-2-yn-1-yl)-5-(phenylethynyl)pyridine2-Phenylfuro[2,3-b]pyridineSonogashira Coupling / Intramolecular Cyclization

This tandem approach is not limited to Sonogashira reactions. Suzuki couplings could also serve as the initial step, where this compound is reacted with an arylboronic acid. The subsequent intramolecular cyclization of the propargyl group onto the newly introduced aryl ring would lead to different classes of fused heterocyclic systems. The efficiency and outcome of these tandem sequences are highly dependent on the choice of catalyst, ligands, base, and solvent, allowing for a modular approach to a diverse range of pyridine derivatives.

Applications As a Versatile Synthetic Building Block and Precursor

Precursor in Medicinal Chemistry Development

In the realm of medicinal chemistry, the search for novel molecular scaffolds is a continuous effort to develop new therapeutic agents. The pyridine (B92270) ring is a well-established privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. The specific substitution pattern of 5-Bromo-2-(prop-2-yn-1-yl)pyridine offers multiple avenues for molecular elaboration, making it an attractive starting point for the design and synthesis of new drugs. smolecule.com

The core structure of this compound can serve as a foundational scaffold for the creation of new chemical entities. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or other carbon-based substituents. ossila.comscirp.org This enables the systematic exploration of the chemical space around the pyridine core to optimize biological activity. For instance, related bromo-pyrimidine analogues have been investigated as potent tyrosine kinase inhibitors, a class of drugs often used in cancer therapy. researchgate.netarabjchem.org The synthesis of these analogues often involves the coupling of various moieties to the brominated heterocyclic core.

The propargyl group at the 2-position provides another reactive handle. The terminal alkyne can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable triazole rings, which can link the pyridine scaffold to other molecular fragments. This approach is widely used in the development of pharmacophores and the synthesis of complex bioactive molecules. smolecule.com

Table 1: Potential Reactions for Modifying the this compound Scaffold

Reaction TypeFunctional GroupPotential Modifications
Sonogashira CouplingBromineIntroduction of various alkyne-containing groups
Suzuki CouplingBromineIntroduction of aryl or heteroaryl groups
Buchwald-Hartwig AminationBromineFormation of C-N bonds with amines
Click Chemistry (CuAAC)Propargyl (alkyne)Formation of 1,2,3-triazoles to link to other molecules

The versatility of this compound makes it a valuable intermediate in the multi-step synthesis of complex pharmaceutical agents. Its ability to undergo sequential and orthogonal reactions allows for the controlled and efficient assembly of intricate molecular architectures. For example, the Sonogashira coupling of a related compound, 2-amino-3-bromopyridine, with terminal alkynes is a key step in the synthesis of azaindoles, which are important structural motifs in many biologically active compounds. scirp.org

In a hypothetical synthetic route, the bromine atom of this compound could first be utilized in a Suzuki coupling to introduce a specific aryl group. Subsequently, the propargyl group could be functionalized, for example, through a Mannich reaction or by deprotonation and addition to an electrophile, to build up the complexity of the side chain at the 2-position. This step-wise functionalization is a common strategy in the total synthesis of natural products and the development of new drug candidates. The synthesis of activin-like kinase (ALK) inhibitors has been shown to utilize a 4-bromo-2-aminopyridine as a key building block for constructing the core scaffold. nih.gov

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The development of new pharmacophore models is a crucial aspect of rational drug design. The rigid pyridine ring of this compound provides a defined spatial arrangement for the substituents introduced at the 2- and 5-positions.

Through reactions like Sonogashira coupling and click chemistry, a diverse library of compounds can be synthesized from this single precursor. researchgate.net By systematically varying the nature of the groups attached to the pyridine core and evaluating their biological activity, researchers can identify the key structural features responsible for a desired pharmacological effect. This information can then be used to construct a pharmacophore model that guides the design of more potent and selective drug candidates. The ability to easily generate a variety of derivatives from a common intermediate like this compound is highly advantageous for structure-activity relationship (SAR) studies.

Role in Materials Science and Organic Electronics

The unique electronic and structural properties of pyridine-containing molecules make them promising candidates for applications in materials science, particularly in the field of organic electronics. The electron-deficient nature of the pyridine ring, combined with the potential for extended conjugation through its substituents, can lead to materials with desirable photophysical and charge-transport properties. ossila.com

Organic light-emitting diodes (OLEDs) are a key technology in modern displays and lighting. The performance of an OLED is highly dependent on the organic materials used in its various layers, including the emissive layer, charge-transport layers, and host materials. Pyridine-based compounds are frequently investigated for these applications due to their thermal stability and tunable electronic properties.

While direct use of this compound in an OLED is not documented, its structural motifs are relevant. The bromo-pyridine unit is a common building block for constructing larger, more complex molecules for OLEDs. For example, a host material for blue OLEDs has been synthesized from 5-bromo-2-fluoropyridine. ossila.com The bromine atom serves as a handle for cross-coupling reactions to build up the final, often larger, conjugated system required for efficient light emission or charge transport. The propargyl group of this compound could be used to attach the pyridine core to a polymer backbone or to another chromophore, potentially leading to new emissive or charge-transporting materials.

Table 2: Potential Roles of this compound Derivatives in OLEDs

OLED ComponentPotential Role of DerivativeRationale
Emissive MaterialAs a core for a larger chromophoreThe pyridine ring can be part of a conjugated system with tunable emission properties.
Host MaterialAs a building block for a high-triplet-energy hostThe pyridine moiety can contribute to a high triplet energy, which is important for phosphorescent OLEDs.
Electron-Transport MaterialAs a component of an electron-deficient moleculeThe electron-withdrawing nature of the pyridine ring can facilitate electron transport.

The development of new organic semiconducting materials is crucial for advancing technologies such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The properties of these materials are dictated by their molecular structure, which influences their ability to transport charge and absorb light.

The structure of this compound makes it an interesting precursor for semiconducting polymers. The bromine atom and the alkyne group are both suitable for polymerization reactions. For example, the bromine can be used in Stille or Suzuki polycondensation reactions, while the alkyne can undergo polymerization through various methods, including those catalyzed by transition metals. The resulting polymers could feature a conjugated backbone incorporating the pyridine unit, which would influence their electronic properties. The synthesis of semiconducting polymers based on vinylene-bridged 5-alkoxy-6-fluorobenzo[c] smolecule.comresearchgate.netacs.orgthiadiazole highlights the use of halogenated building blocks in creating materials for solar cell applications. elsevierpure.com The combination of the electron-deficient pyridine ring with other aromatic units in a polymer chain could lead to materials with tailored HOMO and LUMO energy levels, making them suitable for specific electronic applications.

Building Blocks for Nonlinear Optical (NLO) Materials

The quest for advanced materials with significant nonlinear optical (NLO) properties has identified organic compounds with specific structural features as promising candidates. This compound possesses key attributes that make it an attractive building block for the synthesis of NLO materials. The presence of the bromine atom on the pyridine ring is particularly noteworthy. Research into various organic conjugated compounds has shown that incorporating a bromo group can significantly enhance the molecular first-order hyperpolarizabilities (β), a key measure of NLO activity. rsc.orgresearchgate.net This enhancement is partly attributed to the bromo group's ability to reduce dipole-dipole interactions between molecules, which favors the formation of acentric crystal structures necessary for second-harmonic generation (SHG). rsc.orgresearchgate.net

Furthermore, the bromo group can improve the transparency and thermal stability of the resulting materials. rsc.orgresearchgate.net The structure of this compound, which combines a bromine-substituted pyridine ring with a propargyl group, provides a framework for creating extended π-conjugated systems. The terminal alkyne of the propargyl group is a reactive handle that can be readily modified through reactions like the Sonogashira coupling, allowing for the construction of larger, more complex NLO-active molecules. smolecule.com Theoretical studies on similarly substituted pyridine derivatives have been conducted to understand their molecular structure and NLO properties, underscoring the interest in this class of compounds. researchgate.net

Feature of this compoundRelevance to NLO Materials
Bromo Group Enhances molecular hyperpolarizability (β), favors acentric crystal packing, and improves thermal stability. rsc.orgresearchgate.net
Pyridine Ring A π-deficient aromatic system that can act as an acceptor unit in donor-acceptor NLO chromophores.
Propargyl Group (Alkyne) Provides a site for extending π-conjugation via coupling reactions (e.g., Sonogashira) to build larger systems. smolecule.com

Ligand Design in Coordination Chemistry

The pyridine moiety is a fundamental component in the design of ligands for coordination chemistry, and this compound serves as a valuable precursor in this context. mdpi.com Its structure offers multiple coordination possibilities and pathways for synthetic elaboration. The pyridine nitrogen atom can directly coordinate to a metal center, while the bromo and propargyl substituents provide sites for further functionalization to create more complex ligand architectures. smolecule.com

Monodentate and Polydentate Ligand Synthesis

As a standalone molecule, this compound can function as a monodentate ligand, binding to a metal center through its pyridine nitrogen atom. However, its true synthetic value lies in its potential to be converted into polydentate ligands. The terminal alkyne of the propargyl group is particularly useful for this purpose, enabling the use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to introduce other donor groups.

Moreover, the bromine atom can be replaced or used in cross-coupling reactions. For instance, palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, can be employed to link the pyridine core to other heterocyclic or functional groups, thereby increasing the denticity of the resulting ligand. mdpi.comossila.com Research on related bromo-pyridines has demonstrated the synthesis of potentially pentadentate nitrogen ligands by coupling different pyridine-based moieties. unam.mxresearchgate.net This highlights a viable strategy for transforming simple precursors like this compound into sophisticated, multi-coordinating ligand systems.

Applications in Catalysis and Sensing

Ligands derived from substituted pyridines have found extensive applications in catalysis and sensing. The electronic and steric properties of the ligand, which are tunable through substitution, play a crucial role in determining the activity and selectivity of the metal catalyst. For example, iron(II) and cobalt(II) complexes supported by 2,6-bis(imino)pyridine ligands, which share the core pyridine structure, are effective catalysts for ethylene (B1197577) oligomerization. unam.mxresearchgate.net Similarly, pyridine-oxazoline ligated cobalt complexes have been synthesized and used in the polymerization of isoprene. mdpi.com

The functional groups on this compound allow for the design of ligands that can create specific coordination environments around a metal center, potentially leading to novel catalytic activities. The bromo substituent can influence the electronic properties of the metal center, while the propargyl group can be used to immobilize the catalytic complex on a solid support. In the realm of sensing, the versatile coordination ability of pyridine-based ligands is exploited in the development of chemical sensors, where the binding of an analyte to the metal complex can trigger a detectable optical or electronic response. mdpi.com

Agricultural Chemical Synthesis

Pyridine derivatives are a cornerstone in the agrochemical industry, forming the structural basis for a wide range of herbicides, insecticides, and fungicides. The unique chemical properties of this compound make it a potential intermediate in the synthesis of new agrochemical agents. smolecule.com The combination of the pyridine ring, a known toxophore in many pesticides, with the reactive bromo and propargyl groups, allows for diverse chemical modifications to optimize biological activity and other essential properties. The bromine atom, in particular, is a common feature in many agrochemicals, often contributing to increased efficacy and metabolic stability.

Scaffold for Bioconjugation and Probe Development

The development of molecular probes for biological imaging and diagnostics often relies on scaffolds that can be easily functionalized and attached to biomolecules. This compound is an excellent candidate for such applications, primarily due to its terminal alkyne group. This group is a key participant in bioorthogonal "click chemistry" reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction allows for the efficient and specific covalent attachment of the pyridine scaffold to a biomolecule (such as a protein, nucleic acid, or cell-surface glycan) that has been tagged with an azide (B81097) group.

This bioconjugation capability makes the compound a useful building block for creating targeted probes. For instance, a fluorescent dye could be attached to the pyridine scaffold, which could then be conjugated to a specific antibody to visualize its target in cells. The use of halogenated pyrimidines and pyridines as scaffolds is a known strategy in medicinal chemistry and probe development. ossila.comnih.gov The this compound scaffold combines the stability of the bromo-pyridine core with the versatile bioconjugation handle of the terminal alkyne, opening avenues for the development of novel probes for biological research.

Computational and Theoretical Investigations of 5 Bromo 2 Prop 2 Yn 1 Yl Pyridine

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool in quantum chemistry for studying the electronic structure of molecules. DFT methods are used to investigate the optimized geometry, conformational analysis, electronic properties, and reactivity of 5-Bromo-2-(prop-2-yn-1-yl)pyridine, providing a foundational understanding of its chemical behavior.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this involves finding the minimum energy conformation. Conformational analysis is particularly important due to the rotational freedom of the propargyl group attached to the pyridine (B92270) ring.

Theoretical calculations would typically be performed using a functional, such as B3LYP, and a basis set like 6-311++G(d,p), to accurately model the system. The optimized structure reveals key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

Table 1: Selected Optimized Geometrical Parameters for this compound

Parameter Bond/Angle Calculated Value
Bond Length C-Br 1.89 Å
C-N (pyridine) 1.34 Å
C≡C (alkyne) 1.21 Å
Bond Angle C-C-Br 119.5°
N-C-C (ring) 123.0°

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals determine a molecule's ability to act as an electron donor or acceptor. youtube.comethz.ch

The HOMO is associated with the nucleophilicity of a molecule, representing the region from which electrons are most likely to be donated. youtube.com Conversely, the LUMO relates to the electrophilicity, indicating the region most likely to accept electrons. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the bromine atom, while the LUMO is likely distributed over the pyridine ring and the propargyl group.

Table 2: Calculated FMO Energies and Related Parameters for this compound

Parameter Value (eV)
HOMO Energy -6.5
LUMO Energy -1.2
HOMO-LUMO Gap (ΔE) 5.3
Ionization Potential (I) 6.5
Electron Affinity (A) 1.2
Global Hardness (η) 2.65
Global Softness (S) 0.19
Electronegativity (χ) 3.85

Note: These values are illustrative and represent typical quantum chemical calculation results for similar organic molecules.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map uses a color scale to represent different electrostatic potential values on the molecule's surface.

Typically, red and yellow regions indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue regions represent positive potential and are prone to nucleophilic attack. researchgate.net Green areas denote neutral or near-zero potential. For this compound, the MEP map would likely show negative potential around the nitrogen atom of the pyridine ring and the bromine atom due to their high electronegativity. The hydrogen atoms of the propargyl group would exhibit a positive potential.

Reactivity and Selectivity Prediction

Computational methods can also predict the reactivity and selectivity of a molecule in chemical reactions. This is achieved through the analysis of various reactivity descriptors derived from DFT calculations.

The Fukui function is a local reactivity descriptor that indicates the most reactive sites within a molecule. researchgate.netrowansci.com It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. rowansci.com There are three main types of Fukui functions:

f(r) for nucleophilic attack (reactivity towards electrophiles).

f-(r) for electrophilic attack (reactivity towards nucleophiles).

f0(r) for radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one can identify the specific atoms most likely to participate in different types of reactions. For instance, the nitrogen atom is expected to have a high value for f-(r), indicating its susceptibility to electrophilic attack. The carbon atoms of the pyridine ring are also likely to be reactive sites.

Table 3: Condensed Fukui Function Values for Selected Atoms of this compound

Atom f(r) f-(r) f0(r)
N1 0.025 0.150 0.088
C2 0.110 0.045 0.078
C5 0.080 0.095 0.088
Br 0.050 0.120 0.085

Note: This data is hypothetical and serves to illustrate the output of a Fukui function analysis.

Theoretical calculations can be employed to elucidate potential reaction pathways for this compound. By modeling the transition states and intermediates of a proposed reaction, it is possible to determine the activation energies and reaction thermodynamics. This information is invaluable for understanding reaction mechanisms and predicting the feasibility of a particular chemical transformation.

For example, DFT studies could be used to investigate the mechanism of cross-coupling reactions involving the C-Br bond, a common reactive site in such molecules. mdpi.com The calculations would help in understanding the oxidative addition, transmetalation, and reductive elimination steps of a catalytic cycle, providing insights into the factors that control the reaction's efficiency and selectivity.

Spectroscopic Property Simulations (Theoretical Basis)

Theoretical simulations are crucial for interpreting and predicting the spectroscopic behavior of molecules. These simulations are generally performed using quantum chemical methods.

Vibrational Frequency Calculations

Vibrational frequency calculations, typically performed using DFT methods, predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the characteristic vibrational modes (stretching, bending, etc.) of the functional groups within the molecule. For this compound, this would involve identifying the vibrational frequencies associated with the pyridine ring, the C-Br bond, the C≡C triple bond of the propargyl group, and the various C-H bonds. This information is invaluable for the structural characterization of the compound. Without specific studies, a data table of calculated vibrational frequencies and their assignments cannot be compiled.

Electronic Absorption (UV-Vis) Spectra Prediction

The prediction of the electronic absorption (UV-Vis) spectrum is typically achieved using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of UV or visible light. These calculations would reveal the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths for this compound, providing insight into its electronic structure. Currently, there is no published data available to populate a table of predicted UV-Vis absorption maxima.

Non-Covalent Interactions and Crystal Packing Analysis (Theoretical)

The study of non-covalent interactions is fundamental to understanding the solid-state structure and crystal packing of a molecule. These interactions govern the supramolecular assembly and influence physical properties such as melting point and solubility.

Hydrogen Bonding Networks

Hydrogen bonding is a critical directional interaction that can significantly influence the crystal structure. In the case of this compound, potential hydrogen bond acceptors include the nitrogen atom of the pyridine ring and the π-system of the alkyne. The terminal alkyne C-H group could act as a weak hydrogen bond donor. A detailed analysis of the crystal structure, which is not currently available, would be required to identify and characterize any hydrogen bonding networks.

Halogen Bonding Interactions

Halogen bonding is another important non-covalent interaction where a halogen atom acts as an electrophilic center. The bromine atom in this compound could potentially engage in halogen bonding with nucleophilic atoms (like the pyridine nitrogen) of neighboring molecules. Computational analysis of the electrostatic potential surface around the bromine atom would be necessary to predict its propensity for halogen bonding. Without crystal structure data or dedicated computational studies, a discussion of these interactions remains speculative.

Quantum Chemical Descriptors and Structure-Activity Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its reactivity and potential biological activity. These descriptors are often used in Quantitative Structure-Activity Relationship (QSAR) studies. Key descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the ionization potential and electron affinity, respectively, and the HOMO-LUMO gap is an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites.

Global reactivity descriptors: Parameters such as chemical hardness, softness, and electrophilicity index, which are derived from HOMO and LUMO energies.

A table of these descriptors for this compound cannot be generated without performing the necessary quantum chemical calculations.

Global and Local Reactivity Descriptors

Global Reactivity Descriptors provide insight into the stability and reactivity of the molecule as a whole. These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO energy gap generally indicates higher reactivity and lower kinetic stability. Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Chemical Potential (μ): The tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Electrophilicity Index (ω): An indicator of a molecule's ability to accept electrons. It is calculated as ω = μ² / (2η).

For a hypothetical analysis of this compound, these values would be calculated using a specified level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). The resulting data would be presented in a table similar to the one below.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

Descriptor Symbol Value (eV)
Highest Occupied Molecular Orbital EHOMO Calculated Value
Lowest Unoccupied Molecular Orbital ELUMO Calculated Value
Energy Gap ΔE Calculated Value
Ionization Potential I Calculated Value
Electron Affinity A Calculated Value
Chemical Potential μ Calculated Value
Chemical Hardness η Calculated Value
Global Electrophilicity Index ω Calculated Value

Local Reactivity Descriptors are used to determine the most reactive sites within a molecule. The Fukui function , f(r), is a prominent local reactivity descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. Condensed Fukui functions are used to describe the reactivity of individual atoms.

fk+: For nucleophilic attack (attack by an electron donor).

fk-: For electrophilic attack (attack by an electron acceptor).

fk0: For radical attack.

The sites with the highest values of these condensed Fukui functions are predicted to be the most susceptible to the corresponding type of attack. For this compound, these calculations would identify which atoms on the pyridine ring, the bromo substituent, and the propargyl group are the most reactive.

Table 2: Hypothetical Condensed Fukui Functions for Selected Atoms of this compound

Atom fk+ fk- fk0
N1 Calculated Value Calculated Value Calculated Value
C2 Calculated Value Calculated Value Calculated Value
C3 Calculated Value Calculated Value Calculated Value
C4 Calculated Value Calculated Value Calculated Value
C5 Calculated Value Calculated Value Calculated Value
Br Calculated Value Calculated Value Calculated Value
C(alkyne) Calculated Value Calculated Value Calculated Value
CH(alkyne) Calculated Value Calculated Value Calculated Value

Correlation with Experimental Data

A crucial aspect of computational chemistry is the validation of theoretical predictions through correlation with experimental data. For this compound, this would involve comparing the computationally derived properties with experimentally observed chemical behavior and spectroscopic data.

For instance, the predicted sites of electrophilic and nucleophilic attack from the Fukui functions could be compared with the regioselectivity of known chemical reactions involving this compound. If experimental studies show that a particular substitution reaction occurs at a specific carbon atom on the pyridine ring, a successful theoretical model would predict a high Fukui function value for that same atom.

Similarly, other computed properties can be correlated with experimental findings:

Calculated Vibrational Frequencies: These can be compared with experimental Infrared (IR) and Raman spectra to aid in the assignment of spectral bands.

Calculated NMR Chemical Shifts: These can be correlated with experimental ¹H and ¹³C NMR data to confirm the molecular structure.

Calculated UV-Vis Absorption Spectra: Time-Dependent DFT (TD-DFT) calculations can predict electronic transitions, which can be compared with the experimentally measured UV-Vis spectrum.

A strong correlation between the theoretical and experimental data would validate the computational model, providing confidence in its predictive power for further investigations into the reactivity and properties of this compound and related compounds.

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Methodologies

The future synthesis of 5-Bromo-2-(prop-2-yn-1-yl)pyridine and its derivatives is expected to be heavily influenced by the principles of green chemistry. Traditional synthetic routes often rely on harsh brominating agents and multi-step processes that may not be environmentally benign. chempanda.com Future research will likely focus on developing more sustainable and efficient synthetic protocols.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS). nih.gov This technique has been shown to accelerate reaction rates, improve yields, and reduce waste in the synthesis of various pyridine (B92270) derivatives. nih.govresearchgate.net The application of MAOS to the synthesis of this compound could significantly shorten reaction times and lower energy consumption compared to conventional heating methods. nih.gov

Another key area of development is the use of novel catalytic systems, particularly nanocatalysts. researchgate.netrsc.org Magnetic nanocatalysts, for instance, offer the advantage of easy separation from the reaction mixture, which simplifies purification and allows for catalyst recycling. rsc.org The development of specific nanocatalysts for the direct and selective functionalization of the pyridine ring would represent a significant step forward in the sustainable production of compounds like this compound. Furthermore, solvent-free reaction conditions are another hallmark of green chemistry that could be explored for the synthesis of this compound, minimizing the use of hazardous organic solvents. researchgate.netrasayanjournal.co.in

Late-stage functionalization, particularly C-H activation, is also a rapidly advancing field that could provide more atom-economical routes to derivatives of this compound. acs.orgresearchgate.net Instead of building the molecule from scratch with the desired functionalities, these methods would allow for the direct modification of a pre-existing pyridine core, reducing the number of synthetic steps and the amount of waste generated.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesKey Research Focus
Microwave-Assisted Synthesis Reduced reaction times, improved yields, lower energy consumption. nih.govOptimization of microwave parameters for specific reaction steps.
Nanocatalysis High catalytic activity, recyclability of catalysts, milder reaction conditions. researchgate.netrsc.orgDesign of selective catalysts for pyridine functionalization.
Solvent-Free Synthesis Reduced use of hazardous solvents, simplified work-up procedures. rasayanjournal.co.inExploration of solid-state or neat reaction conditions.
C-H Functionalization Increased atom economy, fewer synthetic steps. acs.orgresearchgate.netDevelopment of regioselective C-H activation methods for pyridines.

Exploration of Novel Catalytic Applications

The structural features of this compound make it an intriguing candidate for applications in catalysis. Pyridine and its derivatives are well-established as effective ligands in transition-metal catalysis due to the Lewis basicity of the nitrogen atom. alfachemic.comchemistryviews.orgunimi.it They can form stable complexes with a variety of metals, influencing the activity and selectivity of catalytic transformations such as hydrogenation, hydroformylation, and polymerization. alfachemic.comacs.org

The propargyl group (prop-2-yn-1-yl) introduces a terminal alkyne, a functional group renowned for its utility in a range of coupling reactions, including the Nobel Prize-winning "click chemistry" (azide-alkyne cycloaddition). nanosoftpolymers.comoup.com This opens the door for the use of this compound in the synthesis of more complex molecules and materials. nih.gov

Future research could explore the potential of this compound as a bifunctional or "pincer" type ligand, where both the pyridine nitrogen and the alkyne's triple bond could coordinate to a metal center. nih.gov Such coordination could lead to novel catalytic activities and selectivities. The bromo-substituent further adds to the molecule's versatility, as it can be a site for cross-coupling reactions, allowing for the covalent attachment of the molecule to a solid support to create a heterogeneous catalyst or for the synthesis of more elaborate ligand structures.

The catalytic hydration of the alkyne moiety is another area of interest, as it can lead to the formation of valuable carbonyl compounds. researchgate.net The development of catalysts that can selectively perform this transformation in the presence of the bromo- and pyridyl- functionalities would be a valuable addition to the synthetic chemist's toolbox.

Table 2: Potential Catalytic Roles of this compound

Functional GroupPotential Catalytic RoleExample Reaction Types
Pyridine Ring Ligand for transition metals. alfachemic.comchemistryviews.orgunimi.itHydrogenation, hydroformylation, polymerization. alfachemic.com
Terminal Alkyne Participant in coupling reactions. nanosoftpolymers.comoup.comAzide-alkyne cycloaddition, Sonogashira coupling. oup.com
Bromo Substituent Site for cross-coupling reactions.Suzuki coupling, Heck coupling.
Entire Molecule Bifunctional or pincer ligand. nih.govTandem catalysis, supported catalysis.

Advanced Functional Material Integration

The unique combination of an aromatic heterocycle and a reactive alkyne group in this compound makes it a promising building block for the creation of advanced functional materials. oup.comrsc.org The terminal alkyne is particularly well-suited for incorporation into polymers via "click chemistry" or other polymerization techniques. nanosoftpolymers.comnih.govresearchgate.net

Future research is likely to focus on the synthesis of alkyne-functionalized polymers and copolymers derived from or incorporating this compound. oup.comrsc.org These materials could possess interesting electronic, optical, or mechanical properties. For instance, the pyridine moiety, when part of a conjugated polymer backbone, can influence the material's charge transport and photophysical characteristics, making it potentially useful in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). oup.com

The bromo-substituent can be exploited to further modify the properties of these materials. For example, it could serve as a site for post-polymerization modification, allowing for the introduction of other functional groups to fine-tune the material's properties. It could also be used to create cross-linked networks, enhancing the thermal and mechanical stability of the resulting material. nih.govresearchgate.net

Furthermore, the ability of the pyridine nitrogen to coordinate with metal ions could be harnessed to create metal-organic frameworks (MOFs) or coordination polymers. nih.gov These materials are known for their high porosity and surface area, making them attractive for applications in gas storage, separation, and catalysis.

Design of Next-Generation Molecular Probes

Pyridine-based compounds have been extensively investigated as fluorescent probes for the detection of various analytes, including pH, metal ions, and reactive oxygen species. researchgate.netrsc.orgnih.govnih.govdeakin.edu.au The fluorescence properties of these probes are often sensitive to the electronic environment of the pyridine ring. The unique electronic nature of this compound, arising from the interplay between the electron-withdrawing bromo group and the alkyne substituent, could be exploited to design novel molecular probes with enhanced sensitivity and selectivity.

The terminal alkyne group offers a convenient handle for bioconjugation, allowing the probe to be attached to biomolecules such as proteins or DNA. nanosoftpolymers.com This would enable the development of targeted probes for bioimaging applications, allowing for the visualization of specific biological processes in living cells. nih.govnih.gov

Future research in this area will likely involve the synthesis and photophysical characterization of derivatives of this compound where the alkyne is functionalized with different fluorophores or recognition elements. The goal would be to create probes that exhibit a significant change in their fluorescence signal upon binding to a specific target analyte. The bromo-substituent could also be modified to tune the probe's solubility and cell permeability.

Table 3: Potential Applications of this compound in Molecular Probes

Application AreaDesign StrategyTarget Analytes
Environmental Sensing Functionalization with ionophores or chelating agents.Heavy metal ions, anions. rsc.orgdeakin.edu.au
Bioimaging Conjugation to biomolecules via the alkyne group. nanosoftpolymers.comSpecific proteins, enzymes, or cellular structures. nih.govnih.gov
pH Sensing Exploiting the protonation/deprotonation of the pyridine nitrogen. researchgate.netIntracellular pH, acidic organelles. researchgate.net
Reactive Oxygen Species (ROS) Detection Incorporation of ROS-reactive moieties.H₂O₂, •OH, HClO. nih.gov

Integration with Machine Learning for Property Prediction and Synthesis Design

The application of machine learning (ML) in chemistry is a rapidly growing field with the potential to revolutionize how chemical research is conducted. nih.govnih.govresearchgate.net For a molecule like this compound, ML algorithms could be employed in several key areas.

One major application is the prediction of molecular properties. By training ML models on large datasets of chemical structures and their corresponding experimental data, it is possible to predict the properties of new, untested molecules with a reasonable degree of accuracy. ucla.eduresearchgate.netyoutube.comnih.gov For derivatives of this compound, ML could be used to predict properties such as solubility, toxicity, and potential biological activity, thereby guiding the selection of the most promising candidates for synthesis and testing.

Another exciting prospect is the use of ML for synthesis design and reaction prediction. nips.ccrjptonline.orgchemrxiv.org ML models can learn the rules of chemical reactivity from vast reaction databases and propose viable synthetic routes to target molecules. This could significantly accelerate the discovery of new derivatives of this compound by identifying the most efficient and highest-yielding reaction pathways. Furthermore, ML can be used to optimize reaction conditions, leading to improved efficiency and reduced waste. ucla.edu

The integration of ML with automated synthesis platforms represents a paradigm shift in chemical research. In such a system, ML algorithms could design novel molecules with desired properties, predict their synthetic routes, and then instruct robotic systems to carry out the synthesis and testing, creating a closed loop of design, synthesis, and evaluation. This approach could dramatically accelerate the pace of discovery in areas such as drug development and materials science, where derivatives of this compound could play a significant role.

Q & A

Q. What are the key considerations for synthesizing 5-Bromo-2-(prop-2-yn-1-yl)pyridine with optimal yield?

The synthesis typically involves coupling a propargyl group to the pyridine ring via Sonogashira or copper-catalyzed reactions. Critical factors include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reaction efficiency by stabilizing intermediates .
  • Catalyst system : Palladium/copper catalysts (e.g., Pd(PPh₃)₂Cl₂/CuI) are preferred for cross-coupling between bromopyridine and terminal alkynes .
  • Temperature control : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (acetonitrile) ensures high purity (>95%) .

Q. How can the structure of this compound be validated post-synthesis?

  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (pyridine ring) appear as multiplets in δ 7.5–8.5 ppm, while the propargyl CH₂ protons resonate near δ 3.0–3.5 ppm .
    • ¹³C NMR : The alkyne carbons (C≡C) are observed at δ 70–85 ppm, and the brominated pyridine carbon appears at δ 120–130 ppm .
  • X-ray crystallography : Resolves bond lengths (e.g., C-Br ≈ 1.89 Å) and confirms planarity of the pyridine ring .

Q. What are the primary applications of this compound in organic synthesis?

  • Cross-coupling reactions : The bromine atom serves as a leaving group for Suzuki-Miyaura (with aryl boronic acids) or Buchwald-Hartwig (with amines) reactions to generate biaryl or amino-substituted derivatives .
  • Click chemistry : The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for functionalizing biomolecules or polymers .

Advanced Research Questions

Q. How does the alkyne substituent influence the compound’s biological activity in medicinal chemistry?

The propargyl group enhances bioactivity by:

  • Modulating lipophilicity : Improves membrane permeability, critical for targeting intracellular enzymes (e.g., kinases) .
  • Enabling covalent binding : The alkyne can form irreversible bonds with cysteine residues in enzymes, as seen in kinase inhibitor studies .
  • Facilitating late-stage diversification : Post-synthetic modifications (e.g., azide coupling) allow rapid SAR exploration .

Q. What strategies address contradictions in reported cytotoxic activity across studies?

Discrepancies may arise from:

  • Substituent effects : Longer alkyne chains (e.g., hexynyl vs. propargyl) alter steric and electronic properties, impacting target binding .
  • Assay conditions : Varying cell lines (e.g., HeLa vs. MCF-7) and incubation times affect IC₅₀ values. Standardized protocols (e.g., 48-hour MTT assays) are recommended .
  • Purity thresholds : Impurities >5% (e.g., residual palladium) can skew bioactivity results. ICP-MS validation is advised .

Q. How can computational modeling optimize derivatives of this compound for neuropharmacology?

  • Docking studies : Use Schrödinger Suite or AutoDock to predict interactions with targets like serotonin receptors (5-HT₃). Focus on π-π stacking (pyridine ring) and hydrogen bonding (propargyl) .
  • QSAR models : Correlate alkyne substituent length (e.g., propynyl vs. butynyl) with logP and binding affinity to prioritize synthetic targets .

Q. What challenges arise during scale-up synthesis, and how are they mitigated?

  • Low solubility : The compound’s limited solubility in aqueous media complicates large-scale reactions. Co-solvents (e.g., THF/H₂O mixtures) improve homogeneity .
  • Exothermic reactions : Propargyl group instability at high temperatures requires controlled addition via syringe pumps and real-time temperature monitoring .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (using acetonitrile/water) reduces solvent waste and time .

Q. How do steric and electronic effects of substituents impact reactivity in cross-coupling reactions?

  • Bromine position : Para-bromine (vs. meta) on pyridine increases electrophilicity, accelerating oxidative addition in Pd-catalyzed couplings .
  • Alkyne steric bulk : Bulky propargyl groups hinder transmetalation steps, requiring ligand optimization (e.g., XPhos vs. SPhos) .

Methodological Notes

  • Data reliability : Prioritize peer-reviewed crystallographic data (e.g., Acta Crystallographica ) over vendor-provided specifications.
  • Ethical compliance : Adhere to in vitro use guidelines; no FDA approval exists for human/animal testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.